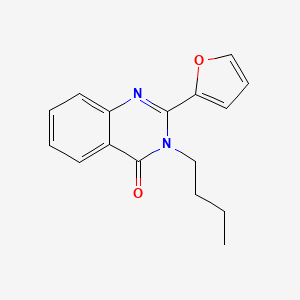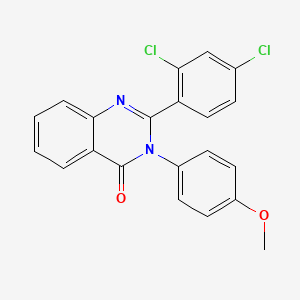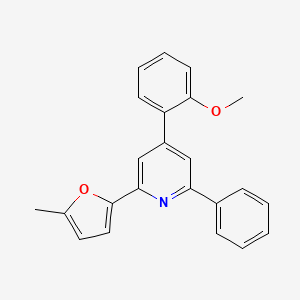![molecular formula C23H21N5 B10874569 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874569.png)
2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its complex fused ring structure, which includes pyrrolo, triazolo, and pyrimidine rings. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo Ring: Starting with a suitable pyrrole derivative, the pyrrolo ring is constructed through cyclization reactions.
Introduction of Triazolo and Pyrimidine Rings: The triazolo and pyrimidine rings are introduced via condensation reactions involving appropriate precursors such as hydrazines and nitriles.
Benzylation and Methylation: The final steps involve benzylation and methylation to introduce the benzyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the benzyl positions.
Scientific Research Applications
Chemistry
In chemistry, 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology and Medicine
This compound has shown potential in biological and medicinal research. It has been investigated for its cytotoxic activities against various cancer cell lines, indicating its potential as an anti-cancer agent . Additionally, its ability to inhibit specific enzymes, such as CDK2, makes it a candidate for targeted cancer therapies .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may contribute to the creation of polymers or other materials with unique characteristics.
Mechanism of Action
The mechanism of action of 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, its inhibition of CDK2 (cyclin-dependent kinase 2) disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diisobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific substitution pattern, which may confer unique biological activities. Its dibenzyl groups, in particular, may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in biological assays.
Properties
Molecular Formula |
C23H21N5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4,10-dibenzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5/c1-16-17(2)27(14-19-11-7-4-8-12-19)22-21(16)23-25-20(26-28(23)15-24-22)13-18-9-5-3-6-10-18/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
KGMNHCCDHQBEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=CC=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10874503.png)
![2-(4-chlorophenoxy)-N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]acetamide](/img/structure/B10874510.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10874534.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10874542.png)
![(2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10874546.png)
![3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874547.png)

![2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10874562.png)
![4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one](/img/structure/B10874572.png)
![16-(furan-2-yl)-14-methyl-4-[(4-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10874576.png)
![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B10874577.png)
![N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methylbenzamide](/img/structure/B10874581.png)
